N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a phenyl group, and a sulfanyl-linked acetohydrazide moiety bearing a 3-bromophenyl substituent. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes, followed by purification via recrystallization .
Properties
Molecular Formula |
C23H17BrClN5OS |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17BrClN5OS/c24-18-6-4-5-16(13-18)14-26-27-21(31)15-32-23-29-28-22(17-9-11-19(25)12-10-17)30(23)20-7-2-1-3-8-20/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
PBTHNAPHAZBWSE-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar triazole-based compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes within the pathogens .
Anticancer Activity
Compounds containing triazole moieties have been evaluated for their anticancer properties. Preliminary studies suggest that N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression. In vitro assays using human cancer cell lines have indicated that certain derivatives can significantly reduce cell viability .
Case Studies
-
Antimicrobial Efficacy :
A study published in PubChem evaluated various triazole derivatives for their antimicrobial properties. The findings revealed that compounds similar to this compound showed effective inhibition against a range of bacterial strains . -
Anticancer Screening :
In another study focusing on triazole derivatives, researchers performed cytotoxicity tests on breast cancer cell lines (MCF7). The results indicated that certain modifications to the triazole structure enhanced its anticancer activity significantly .
Potential Applications
The applications of this compound are vast and include:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Research Tool : For studying mechanisms of drug resistance in pathogens and cancer cells.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Trends :
- Halogen Position : The 3-bromophenyl group in the target compound may enhance hydrophobic interactions compared to 4-bromophenyl analogs, influencing receptor binding .
- Triazole Substitutents : Phenyl and 4-chlorophenyl groups optimize π-π stacking and electron distribution, critical for stabilizing protein-ligand interactions .
- Hydrazone Modifications : Aromatic aldehydes with electron-withdrawing groups (e.g., bromo, chloro) improve thermal stability and cytotoxicity .
Physicochemical and Crystallographic Properties
- Solubility : The target compound’s logP is estimated to be higher than methoxy-substituted analogs due to its halogenated aromatic rings, reducing aqueous solubility but enhancing lipid membrane permeability .
- Crystallinity : Single-crystal X-ray studies of related compounds (e.g., ) reveal that planar triazole cores and halogen atoms facilitate tight molecular packing, improving thermal stability. The target compound’s bulkier phenyl groups may reduce crystallinity compared to smaller substituents like methyl.
- Hydrogen Bonding : The hydrazone NH group participates in intermolecular hydrogen bonds (N–H···S/O), stabilizing crystal lattices. This is consistent with observations in , where similar H-bonding networks form supramolecular assemblies.
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of hydrazones and triazoles, which have been studied for various pharmacological properties including anticancer, antifungal, and antibacterial activities.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 569.028 g/mol. Its structure features a triazole ring connected to a hydrazone moiety, which is known to influence biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, Schiff bases derived from triazolethiones have shown promising cytotoxic effects against various cancer cell lines. In particular, compounds related to this compound were tested against colon carcinoma and breast cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation (values ranging from 6.2 µM to 43.4 µM) .
| Cell Line | IC50 Value (µM) | Compound |
|---|---|---|
| HCT-116 | 6.2 | Triazole derivative |
| T47D | 27.3 | Triazole derivative |
Antifungal and Antibacterial Activity
The compound has also been evaluated for its antifungal and antibacterial properties. Studies indicate that similar triazole derivatives exhibit significant antifungal activity against pathogenic fungi and comparable antibacterial activity to standard antibiotics like chloramphenicol . The presence of the sulfanyl group in the structure enhances its interaction with microbial targets.
| Activity Type | Standard | Test Compound Activity |
|---|---|---|
| Antifungal | Bifonazole | Effective |
| Antibacterial | Chloramphenicol | Comparable |
The biological activities of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in the metabolism of many drugs and the biosynthesis of sterols in fungi. This inhibition can lead to the disruption of cell membrane integrity in fungal cells and the modulation of cancer cell signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Colon Cancer Cells : A derivative similar to this compound was tested on HCT-116 cells, showing a significant reduction in viability at concentrations as low as 6.2 µM.
- Antifungal Screening : A series of triazole derivatives were screened against Candida species, where the target compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
